molecular formula C20H14O2S B14380687 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid CAS No. 88220-30-8

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid

Cat. No.: B14380687
CAS No.: 88220-30-8
M. Wt: 318.4 g/mol
InChI Key: SKNZEUGQDWQMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid is a complex organic compound that features a naphtho[2,3-b]thiophene core linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the functionalization of the naphtho[2,3-b]thiophene core, followed by the introduction of the benzoic acid group. Key steps may involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid is unique due to its combination of a naphtho[2,3-b]thiophene core with a benzoic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

88220-30-8

Molecular Formula

C20H14O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-(benzo[f][1]benzothiol-2-ylmethyl)benzoic acid

InChI

InChI=1S/C20H14O2S/c21-20(22)18-8-4-3-7-15(18)10-17-11-16-9-13-5-1-2-6-14(13)12-19(16)23-17/h1-9,11-12H,10H2,(H,21,22)

InChI Key

SKNZEUGQDWQMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C(S3)CC4=CC=CC=C4C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.